Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate
Overview
Description
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of phenylacetic acid and contains a bromomethyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate can be synthesized through the bromination of methyl 2-phenyl-2-oxoacetate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include methyl derivatives.
Scientific Research Applications
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which further diversify its chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(bromomethyl)phenyl]benzoate
- Methyl 2-bromobenzoate
- Methyl 2-bromophenylacetate
Uniqueness
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity compared to other similar compounds. The presence of both the bromomethyl and oxoacetate groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHEUUYEWVQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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